molecular formula C12H13F3N2O B8103045 2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-ol

2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-ol

Cat. No.: B8103045
M. Wt: 258.24 g/mol
InChI Key: YFUUIMPDMXWEGC-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-ol is a synthetic organic compound characterized by the presence of a trifluoromethyl group, an imidazo[1,5-a]pyridine ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-ol typically involves the following steps:

    Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and an α-haloketone, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

    Reduction: The imidazo[1,5-a]pyridine ring can undergo reduction reactions to form partially or fully saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of saturated imidazo[1,5-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its trifluoromethyl group is particularly useful in NMR spectroscopy due to its distinct chemical shift.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. The imidazo[1,5-a]pyridine ring is a common scaffold in drug design, and the presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the imidazo[1,5-a]pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(2-fluoro-pyridin-3-yl)ethanone
  • 2,2,2-Trifluoro-1-(4-methyl-pyridin-3-yl)ethanone
  • 2,2,2-Trifluoro-1-(2-chloro-pyridin-3-yl)ethanone

Uniqueness

Compared to these similar compounds, 2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-ol is unique due to the presence of the imidazo[1,5-a]pyridine ring, which provides additional sites for chemical modification and potential biological activity. The hydroxyl group also offers a handle for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-propan-2-ylimidazo[1,5-a]pyridin-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O/c1-7(2)11-16-9(10(18)12(13,14)15)8-5-3-4-6-17(8)11/h3-7,10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUUIMPDMXWEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C2N1C=CC=C2)C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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